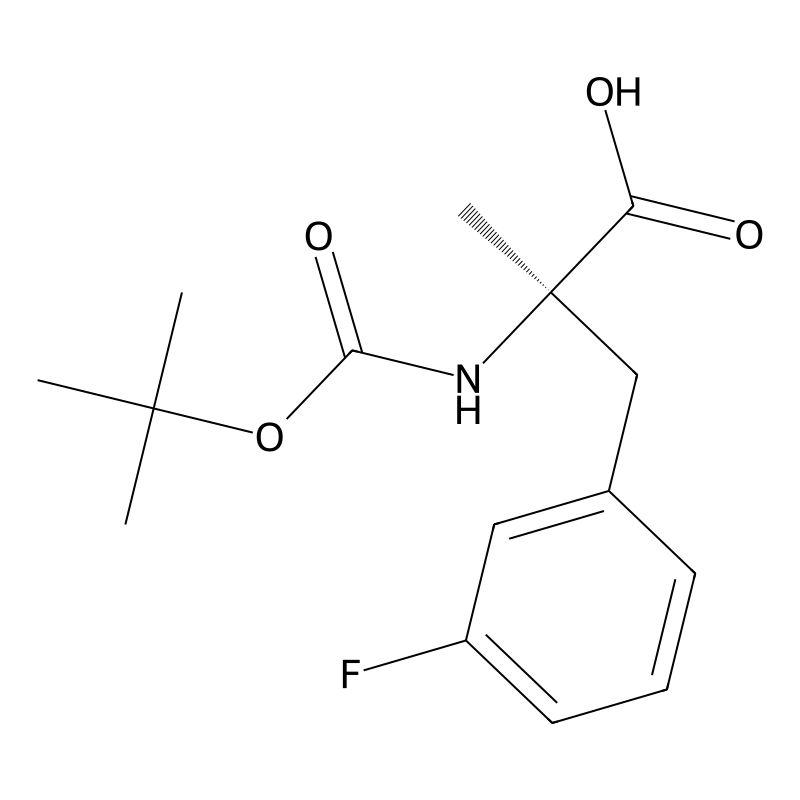Boc-alpha-methyl-L-3-Fluorophe

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Peptide Synthesis
Due to its structural modifications, Boc-D-aMePhe(3-F)-OH can be incorporated into peptides to modulate their properties. The "Boc" group (tert-butyloxycarbonyl) acts as a protecting group during peptide synthesis, ensuring selective attachment of other amino acids. The D-configuration and the presence of a methyl group on the alpha carbon atom can alter the conformation and stability of the resulting peptide compared to natural peptides containing L-phenylalanine. This can be useful for designing peptides with specific functions, such as enzyme inhibitors or protein-protein interaction modulators [].
Protein Crystallography
Boc-D-aMePhe(3-F)-OH can be used as a tool in protein crystallography. By incorporating this amino acid into proteins of interest, researchers can potentially improve the protein's crystallization behavior, which is a crucial step in determining its three-dimensional structure. The fluorine atom at the 3-position of the phenyl ring might create favorable interactions that promote crystal formation [].
Medicinal Chemistry
The unique properties of Boc-D-aMePhe(3-F)-OH make it a potential candidate for the development of new therapeutic agents. The combination of the D-configuration, the methyl group, and the fluorine atom could influence the interaction of the resulting peptide with biological targets. This opens doors for designing novel drugs with improved potency, selectivity, and metabolic stability [].
Boc-alpha-methyl-L-3-Fluorophe, also known as Boc-alpha-methyl-L-3-fluorophenylalanine, is a derivative of the amino acid phenylalanine. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various synthetic applications. The molecular formula is C15H20FNO4, and it has a molecular weight of 297.32 g/mol. The presence of a fluorine atom at the 3-position of the phenyl ring adds unique properties that can influence biological activity and chemical reactivity .
- Deprotection: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
- Coupling Reactions: It can be used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.
- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
These reactions make Boc-alpha-methyl-L-3-Fluorophe a versatile building block in organic synthesis and medicinal chemistry .
The biological activity of Boc-alpha-methyl-L-3-Fluorophe is primarily linked to its role as a building block in peptide synthesis. Its fluorinated structure may enhance binding affinity to biological targets compared to non-fluorinated analogs. Research indicates that compounds with fluorine substitutions can exhibit improved pharmacokinetic properties, such as increased metabolic stability and altered lipophilicity, which are crucial for drug development .
Several methods exist for synthesizing Boc-alpha-methyl-L-3-Fluorophe:
- Starting from L-Phenylalanine: This method involves the introduction of the fluorine atom at the 3-position followed by the addition of an alpha-methyl group and subsequent Boc protection.
- Fluorination Techniques: Direct fluorination of phenylalanine derivatives can be achieved using reagents like Selectfluor or other electrophilic fluorinating agents.
- Peptide Coupling: The compound can also be synthesized through coupling reactions involving pre-protected amino acids, facilitating the introduction of the Boc group at an early stage .
Boc-alpha-methyl-L-3-Fluorophe has several applications in:
- Peptide Synthesis: It serves as an important intermediate for synthesizing peptides with specific biological activities.
- Drug Development: Its unique structural features make it a candidate for developing pharmaceuticals, particularly in targeting specific receptors or enzymes.
- Research: It is utilized in studies exploring the effects of fluorinated compounds on biological systems and drug efficacy .
Studies on Boc-alpha-methyl-L-3-Fluorophe have focused on its interactions with various molecular targets. These studies often assess how the presence of the fluorine atom affects binding affinity and selectivity compared to non-fluorinated counterparts. Such interactions are crucial for understanding how modifications to amino acids influence their biological roles and therapeutic potential .
Similar Compounds
Boc-alpha-methyl-L-3-Fluorophe shares similarities with several other compounds in terms of structure and application. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Boc-L-Phenylalanine | Traditional amino acid without fluorine | Commonly used in peptide synthesis |
| Fmoc-alpha-methyl-L-3-Fluorophe | Fmoc protecting group instead of Boc | Different stability profile in synthesis |
| Boc-alpha-Methyl-D-3-Fluorophe | D-enantiomer variant | Potentially different biological activity |
| Boc-L-3-Fluorophenylalanine | L-amino acid with no methyl group | Used for synthesizing peptides with different properties |
Each compound presents unique characteristics that may influence their utility in research and pharmaceutical applications, making Boc-alpha-methyl-L-3-Fluorophe particularly noteworthy due to its fluorinated structure combined with the protective Boc group .







